molecular formula C22H24ClF4N7O2 B611652 Vecabrutinib CAS No. 1510829-06-7

Vecabrutinib

Cat. No. B611652
M. Wt: 529.9246
InChI Key: QLRRJMOBVVGXEJ-XHSDSOJGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vecabrutinib is a selective, reversible, noncovalent Bruton’s tyrosine kinase (BTK) inhibitor with potent in vitro inhibitory activity against both wild type and C481S-mutated BTK . It has been under investigation for the treatment of chronic lymphocytic leukemia (CLL) .


Molecular Structure Analysis

Vecabrutinib’s molecular formula is C22H24ClF4N7O2 . The specific molecular structure can be found in databases like PubChem .


Chemical Reactions Analysis

Vecabrutinib shows activity against both wild-type and C481S-mutated BTK . Unlike ibrutinib and other covalent BTK inhibitors, vecabrutinib showed retention of the inhibitory effect on C481S BTK mutants in vitro .


Physical And Chemical Properties Analysis

Vecabrutinib has a molecular weight of 529.9 g/mol . More detailed physical and chemical properties can be found in databases like PubChem .

Scientific Research Applications

  • Efficacy in B-Cell Malignancies : A study by Allan et al. (2019) demonstrated that Vecabrutinib is effective in treating patients with relapsed/refractory advanced B-cell malignancies. The study observed clinical activity and an acceptable safety profile in patients treated with Vecabrutinib, especially in those with BTK C481S mutations (Allan et al., 2019).

  • Use in Treatment-Resistant Cases : Vecabrutinib has shown potential in cases where patients have developed resistance to covalent BTK inhibitors. It retains its inhibitory effect on the mutated BTK, a common cause of resistance in CLL patients treated with ibrutinib (Jebaraj et al., 2018).

  • Preclinical Efficacy in CLL Models : In preclinical CLL adoptive transfer models, Vecabrutinib effectively reduced tumor burden and improved survival. It also demonstrated impacts on T-cell microenvironments, particularly reducing the number of regulatory T cells, which may play a role in tumor immune evasion (Jebaraj et al., 2021).

  • Role Beyond Ibrutinib in CLL : Vecabrutinib is part of a group of BTK inhibitors that are being considered for use in CLL, especially in cases where patients have developed resistance to first-generation BTK inhibitors like ibrutinib (Bond & Woyach, 2019).

  • Vecabrutinib and Chimeric Antigen Receptor T Cells : Another study showed that Vecabrutinib could modulate the safety and efficacy of chimeric antigen receptor T cells, enhancing their antitumor efficacy and potentially reducing associated toxicities (Adada et al., 2021).

  • Potential in Treating Complications Post Hematopoietic Stem Cell Transplant : Vecabrutinib showed efficacy in treating sclerodermatous graft-versus-host disease in a murine model, indicating its potential in managing complications post allogeneic hematopoietic stem cell transplant (Maharaj et al., 2021).

properties

IUPAC Name

(3R,4S)-1-(6-amino-5-fluoropyrimidin-4-yl)-3-[(3R)-3-[3-chloro-5-(trifluoromethyl)anilino]-2-oxopiperidin-1-yl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClF4N7O2/c23-12-6-11(22(25,26)27)7-13(8-12)32-15-2-1-4-34(21(15)36)16-9-33(5-3-14(16)19(29)35)20-17(24)18(28)30-10-31-20/h6-8,10,14-16,32H,1-5,9H2,(H2,29,35)(H2,28,30,31)/t14-,15+,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRRJMOBVVGXEJ-XHSDSOJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)C2CN(CCC2C(=O)N)C3=NC=NC(=C3F)N)NC4=CC(=CC(=C4)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C(=O)N(C1)[C@H]2CN(CC[C@@H]2C(=O)N)C3=NC=NC(=C3F)N)NC4=CC(=CC(=C4)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClF4N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vecabrutinib

CAS RN

1510829-06-7
Record name Vecabrutinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1510829067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vecabrutinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16657
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VECABRUTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ7O0OB5GU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
240
Citations
JN Allan, K Patel, AR Mato, WG Wierda, JP Ibarz… - Blood, 2019 - Elsevier
… (MTD) and antitumor activity of oral vecabrutinib in adult pts with relapsed/… Patients continue to receive vecabrutinib until time of … Cycle 1 Day 8 vecabrutinib median steady-state C min …
Number of citations: 32 www.sciencedirect.com
JN Allan, J Pinilla-Ibarz, DE Gladstone, K Patel… - …, 2022 - ncbi.nlm.nih.gov
… Vecabrutinib capsules were administered orally BID at a starting dose of 20.5 mg/dose (41 mg total daily dose). Vecabrutinib … >80% of planned vecabrutinib doses due to adverse events …
Number of citations: 17 www.ncbi.nlm.nih.gov
JN Allan, K Patel, AR Mato, WG Wierda… - …, 2019 - journals.lww.com
Background: Vecabrutinib is a selective, reversible, noncovalent BTKi that has shown potent inhibitory activity in vitro against both wild type and C481S-mutated BTK, the most common …
Number of citations: 10 journals.lww.com
BMC Jebaraj, A Müller… - Blood, The Journal …, 2022 - ashpublications.org
… performed preclinical characterization of vecabrutinib, a next-… covalent BTK inhibitors, vecabrutinib showed retention of the … In the murine Eμ-TCL1 adoptive transfer model, vecabrutinib …
Number of citations: 13 ashpublications.org
JN Allan, WG Wierda, K Patel, SM O'Brien, AR Mato… - Blood, 2018 - Elsevier
… the ongoing phase 1b/2 study of vecabrutinib in adult pts with relapsed/refractory (… vecabrutinib PK profile was consistent with the results from the phase 1a study (Figure 1). Vecabrutinib …
Number of citations: 5 www.sciencedirect.com
B Aslan, SE Hubner, JA Fox, P Taverna… - …, 2022 - ncbi.nlm.nih.gov
… In this study, we characterized the activity of vecabrutinib on the BCR pathway … vecabrutinib. A phase 1b clinical trial was recently completed in B-cell malignancies in which vecabrutinib …
Number of citations: 9 www.ncbi.nlm.nih.gov
BMC Jebaraj, A Scheffold, E Tausch, JA Fox… - Blood, 2018 - Elsevier
… Therefore, vecabrutinib treatment did not alter the percentage of … Lastly, to analyse the impact of vecabrutinib on survival, a cohort of … In summary, vecabrutinib was efficacious in vivo in a …
Number of citations: 1 www.sciencedirect.com
MM Adada, R Sakemura, MJ Cox, C Manriquez-Roman… - Blood, 2021 - Elsevier
… We hypothesized that treatment with vecabrutinib improves … To test this hypothesis, we assessed whether vecabrutinib … Next, we aimed to study the direct impact of vecabrutinib on …
Number of citations: 4 www.sciencedirect.com
B Aslan, M Mahendra, MD Peoples, JR Marszalek… - Cancer Research, 2019 - AACR
… Vecabrutinib is a potent reversible BTK inhibitor that binds to BTK through noncovalent interactions. As vecabrutinib … 24, 48, and 72 hour of vecabrutinib (at 1 µM) treatment reduced p-…
Number of citations: 2 aacrjournals.org
K Maharaj, M Mediavilla-Varela, A Uriepero, JA Fox… - Blood, 2021 - Elsevier
… and post treatment in vecabrutinib-treated mice compared to … In conclusion, vecabrutinib treatment demonstrated efficacy … Studies to further evaluate differences between vecabrutinib …
Number of citations: 3 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.